molecular formula C30H33N3O2 B144968 Hydroquinidine 4-methyl-2-quinolyl ether CAS No. 135042-89-6

Hydroquinidine 4-methyl-2-quinolyl ether

Cat. No.: B144968
CAS No.: 135042-89-6
M. Wt: 467.6 g/mol
InChI Key: XNLQXNDAUCSSKU-YVFWCQEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroquinidine 4-methyl-2-quinolyl ether is a chemical compound with the empirical formula C30H33N3O2 and a molecular weight of 467.60 g/mol . It is a derivative of hydroquinidine, which is an alkaloid found in the bark of the cinchona tree. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

It’s noted that this compound may affect the respiratory system .

Mode of Action

It’s known to be used as a catalyst in the asymmetric dihydroxylation of olefins , which suggests it may interact with its targets to facilitate chemical reactions.

Result of Action

As a catalyst in the asymmetric dihydroxylation of olefins , it likely facilitates chemical reactions at the molecular level, but the specific effects would depend on the context of its use.

Biochemical Analysis

Biochemical Properties

Hydroquinidine 4-methyl-2-quinolyl ether plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes and proteins to facilitate asymmetric dihydroxylation of olefins, leading to higher enantioselectivities . The compound’s interaction with enzymes such as oxidoreductases is crucial for its catalytic activity. These interactions are typically characterized by the formation of transient complexes that enhance the reaction rate and selectivity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic fluxes. Studies have shown that this compound can induce changes in the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor or activator, depending on the specific biochemical context. It binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to either inhibition or activation of the enzyme, resulting in changes in gene expression and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activities. At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic fluxes. The compound can affect the levels of metabolites and the overall metabolic balance within cells. Its interactions with oxidoreductases and other enzymes play a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

The synthesis of Hydroquinidine 4-methyl-2-quinolyl ether involves several steps. One common method includes the reaction of hydroquinidine with 4-methyl-2-quinolyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the etherification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Hydroquinidine 4-methyl-2-quinolyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinoline derivatives.

Scientific Research Applications

Hydroquinidine 4-methyl-2-quinolyl ether has several scientific research applications:

Comparison with Similar Compounds

Hydroquinidine 4-methyl-2-quinolyl ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinolyl substitution, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

135042-89-6

Molecular Formula

C30H33N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

2-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline

InChI

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28+,30-/m0/s1

InChI Key

XNLQXNDAUCSSKU-YVFWCQEHSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 2
Reactant of Route 2
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 3
Reactant of Route 3
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 4
Reactant of Route 4
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 5
Reactant of Route 5
Hydroquinidine 4-methyl-2-quinolyl ether
Reactant of Route 6
Reactant of Route 6
Hydroquinidine 4-methyl-2-quinolyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.